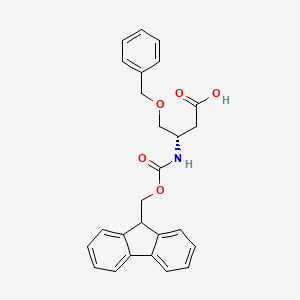

![molecular formula C9H15NO B1450120 4-(双环[1.1.1]戊烷-1-基)吗啉 CAS No. 2074732-62-8](/img/structure/B1450120.png)

4-(双环[1.1.1]戊烷-1-基)吗啉

描述

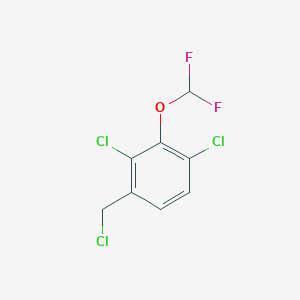

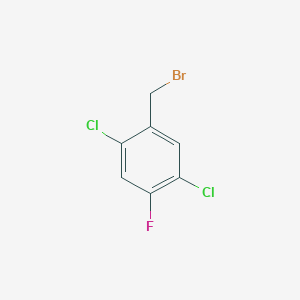

“4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) unit . The BCP unit is a highly strained molecule consisting of three rings of four carbon atoms each . It has been demonstrated to be a bioisostere of the phenyl ring .

Synthesis Analysis

The synthesis of BCP derivatives has been a significant challenge from a synthetic point of view . A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This approach has been used to prepare over 300 functionalized BCPs on a (multi)gram scale .

Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Chemical Reactions Analysis

The chemical reactions involving BCP derivatives have been extensively investigated . Two most practical and scalable methods for the synthesis of the BCP framework have emerged: carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .

科学研究应用

吗啉衍生物的化学和药理学价值

吗啉衍生物,包括 4-(双环[1.1.1]戊烷-1-基)吗啉,因其广泛的药理学特性而受到广泛探索。由于其独特的结构特征,吗啉及其类似物是设计具有多种药理活性的化合物的组成部分。研究强调了吗啉和吡喃类似物的开发和探索,揭示了它们在各个领域的有效药效,包括抗抑郁、抗炎和抗肿瘤活性 (Asif 和 Imran,2019)。

在肝病中的治疗潜力

具有吗啉结构的衍生物 Bicyclol 举例说明了基于吗啉的药物在肝病中的治疗潜力。它已在急性肝损伤、暴发性肝炎、非酒精性脂肪性肝病、纤维化和肝细胞癌等疾病中显示出疗效。这突出了吗啉衍生物在开发具有广泛药理特性的药物中的重要性,包括抗病毒、抗炎、免疫调节和抗肿瘤作用 (Zhao 等,2020)。

在药物设计中的合成应用

吗啉衍生物的合成多功能性允许创建具有复杂药理学特征的化合物。例如,已经探索了含有吗啉单元的 4-噻唑烷酮杂交分子的合成和应用,以了解它们的抗癌潜力。这篇综述强调了在设计小分子作为抗癌剂时分子杂交的战略性使用,展示了吗啉支架在药物化学中的灵活性 (Roszczenko 等,2022)。

未来方向

The future directions for “4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” and other BCP derivatives include easing the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The difficulty in their large-scale preparation is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates .

属性

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZPGRNXUFOPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C23CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)

![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)